

Cross-species comparison of Pargolol's metabolic pathways

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Compound of Interest

Compound Name: Pargolol

Cat. No.: B1217361

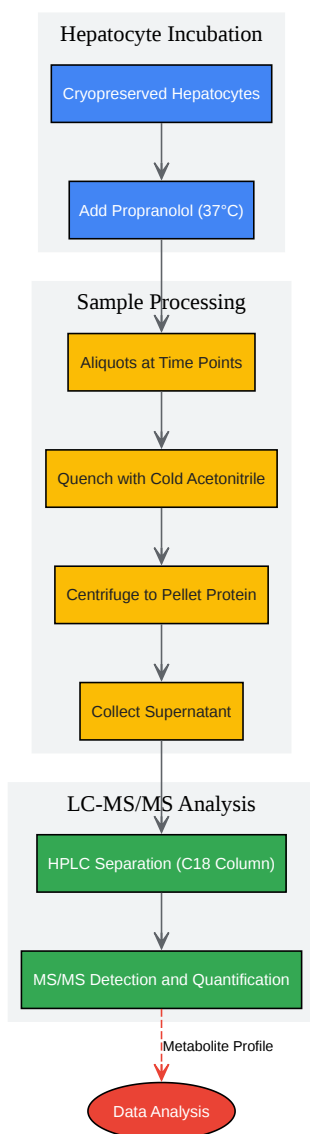
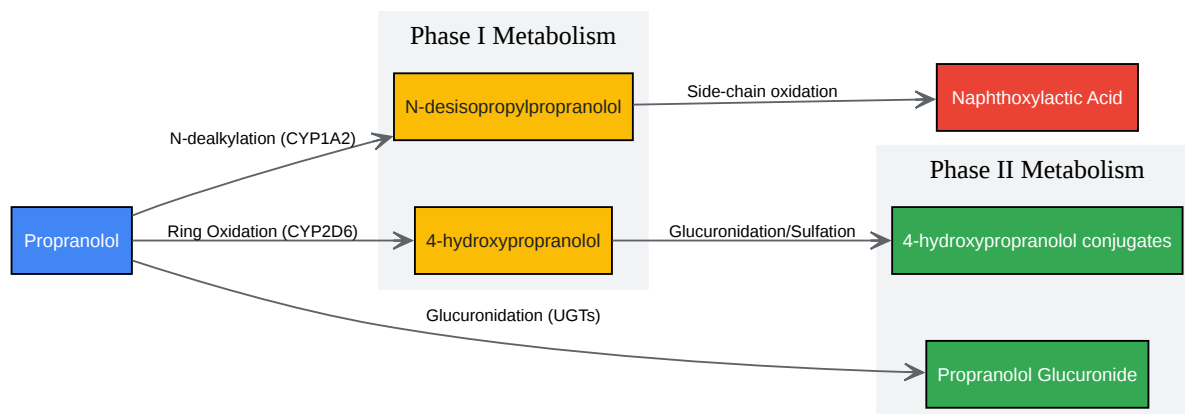
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Major Metabolic Pathways of Propranolol

Propranolol is metabolized through three primary pathways:

- **Ring Oxidation (Aromatic Hydroxylation):** This pathway, primarily mediated by the cytochrome P450 enzyme CYP2D6, leads to the formation of 4-hydroxypropranolol, a pharmacologically active metabolite.^{[1][2]} Minor contributions to hydroxylation at other positions (5- and 7-) also occur.^[3]
- **Side-Chain Oxidation:** This involves N-dealkylation of the isopropyl group, catalyzed mainly by CYP1A2, to form N-desisopropylpropranolol.^{[1][3]} This metabolite can be further oxidized to form acidic metabolites like naphthoxylactic acid.
- **Glucuronidation:** This is a Phase II metabolism pathway where propranolol is directly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A9, UGT2B4, and UGT2B7.

The interplay and dominance of these pathways differ significantly among species.



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- 3. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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